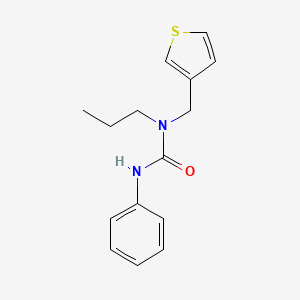
3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea is a chemical compound that is widely used in scientific research. It is a urea derivative that has been found to have a number of interesting properties, including potent anti-inflammatory and anti-cancer activities. In
Wissenschaftliche Forschungsanwendungen
Antiangiogenesis and Cancer Treatment
- Synthesis and VEGFR-2 Inhibition : A study by Machado et al. (2015) explored the synthesis of novel urea derivatives as inhibitors of VEGFR-2 tyrosine kinase, a critical protein in angiogenesis. The synthesized compounds showed significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, pointing to potential antiangiogenic effects and applications in cancer treatment (Machado et al., 2015).
Chronic Myeloid Leukemia (CML) Treatment
- PI3K/AKT Signaling Pathway Inhibition : In research conducted by Li et al. (2019), a series of urea derivatives were synthesized and found to have potent activity against the K562 human chronic myeloid leukemia cell line. These compounds showed significant effects in reducing protein phosphorylation of the PI3K/Akt signal pathway, suggesting potential therapeutic applications in CML treatment (Li et al., 2019).
Plant Growth Regulation
- Micropropagation of Aroid Plants : Chen and Wei (2018) discussed the use of phenyl urea derivatives like thidiazuron (TDZ) in the micropropagation of plants in the Araceae family. These compounds have shown to be effective plant growth regulators, significantly aiding in in vitro shoot culture and plant regeneration (Chen & Wei, 2018).
Urea Derivatives in Biological Activities
- Cytokinin-Like Activity : Ricci and Bertoletti (2009) reviewed the biological activities of urea derivatives, highlighting their cytokinin-like activity and their role in enhancing adventitious root formation. This demonstrates their potential utility in plant biology and agriculture (Ricci & Bertoletti, 2009).
Sensor Technology
- Ytterbium Ion-Selective Sensors : Singh et al. (2007) developed plasticized membranes using certain urea derivatives as ion-selective sensors for ytterbium ions. This application could be significant in analytical chemistry and environmental monitoring (Singh et al., 2007).
Environmental Impact
- Effect on Soil Microbial Communities : El Fantroussi et al. (1999) investigated the impact of phenyl urea herbicides on soil microbial communities. Their study indicated that these herbicides could significantly alter the structure and metabolic potential of soil microbial communities, which is crucial in assessing environmental safety (El Fantroussi et al., 1999).
Eigenschaften
IUPAC Name |
3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-9-17(11-13-8-10-19-12-13)15(18)16-14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDRRDPKRJRHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
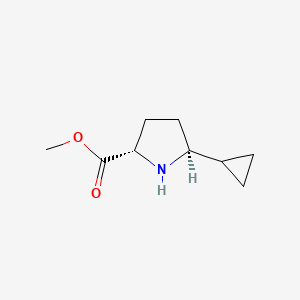
![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)
![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)
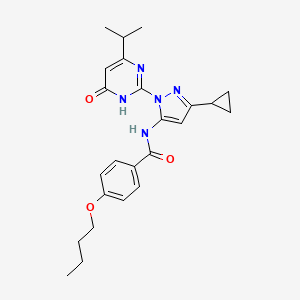
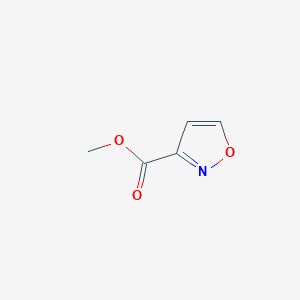
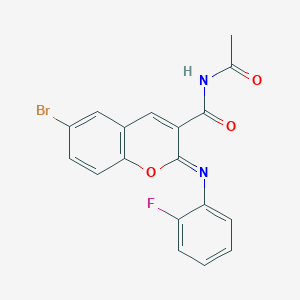


![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

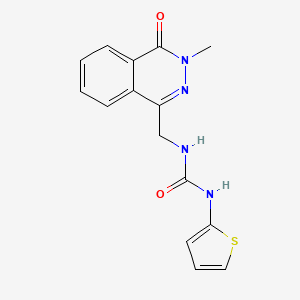
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
